

# Pholcodine Monohydrate: A Review of its Preclinical Safety Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pholcodine monohydrate*

Cat. No.: B6595996

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information regarding the preclinical toxicology and safety profile of **pholcodine monohydrate**. A comprehensive preclinical data package, including detailed study reports on acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, is not readily available in the public domain. Regulatory documents indicate that the available preclinical data for pholcodine is limited.

## Executive Summary

Pholcodine is an opioid cough suppressant that has been used for the treatment of non-productive (dry) cough.[1][2] Its primary mechanism of action is the depression of the cough reflex via action on the central nervous system (CNS).[3] While it has been considered to have a generally safer profile than codeine, recent and significant safety concerns have emerged regarding a link between pholcodine use and an increased risk of anaphylaxis to neuromuscular blocking agents (NMBAs) used during general anesthesia.[1][4][5] This has led to the withdrawal of pholcodine-containing medicines from the market in the European Union, the United Kingdom, and Australia.[6][7] This guide provides an overview of the known preclinical safety data and the critical clinical safety issue of N MBA-related anaphylaxis.

## Mechanism of Action

Pholcodine exerts its antitussive effect by acting as a selective agonist at  $\mu$ -opioid receptors in the medulla oblongata, the brain's cough center.<sup>[8][9]</sup> This action suppresses the nerve signals that initiate the cough reflex.<sup>[2]</sup> Unlike other opioids, pholcodine has minimal analgesic properties and a lower potential for dependence.<sup>[8][10]</sup>



[Click to download full resolution via product page](#)

**Figure 1:** Pholcodine's Antitussive Mechanism of Action

## Preclinical Toxicology

Detailed preclinical toxicology data for pholcodine is sparse in publicly accessible literature. An assessment report from the European Medicines Agency (EMA) in 2012 stated that "Limited pre-clinical data is available on pholcodine".<sup>[1]</sup>

## Acute Toxicity

Quantitative data on the acute toxicity of pholcodine is limited. One source indicates the following LD<sub>50</sub> values, although the primary study reports are not available for a full review of the experimental protocols.

| Species                                                             | Route of Administration | LD50 Value | Toxic Effects Noted                   |
|---------------------------------------------------------------------|-------------------------|------------|---------------------------------------|
| Rat                                                                 | Oral                    | 1134 mg/kg | Eye effects, somnolence, hair changes |
| Mouse                                                               | Oral                    | 1100 µg/kg | Details not reported                  |
| Rabbit                                                              | Dermal                  | 1130 mg/kg | Details not reported                  |
| Source: RTECS<br>(Registry of Toxic Effects of Chemical Substances) |                         |            |                                       |

The EMA assessment report from 2012 qualitatively states that pholcodine is estimated to be 5-7 times less toxic than codeine in mice.[\[1\]](#)

## Repeat-Dose Toxicity

No publicly available data from sub-chronic or chronic repeat-dose toxicity studies, including No-Observed-Adverse-Effect-Levels (NOAELs), were identified.

## Genotoxicity

No studies on the genotoxic potential of pholcodine (e.g., Ames test, in vitro/in vivo micronucleus assays) were found in the public domain.

## Carcinogenicity

No carcinogenicity studies for pholcodine were identified in the available literature.

## Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of pholcodine is limited. A product information document from the Australian Therapeutic Goods Administration (TGA) assigns pholcodine to Pregnancy Category A, indicating that it has been taken by a large number of pregnant women and women of childbearing age without any proven increase in the frequency

of malformations or other direct or indirect harmful effects on the fetus having been observed. [3] However, the document also states that it is not known whether pholcodine is excreted in breast milk.[3] No specific preclinical reproductive or developmental toxicity studies were found.

## Safety Pharmacology

Detailed preclinical safety pharmacology studies on the cardiovascular, respiratory, and central nervous systems are not publicly available. However, some general observations have been made:

- **Cardiovascular and Respiratory Systems:** Preclinical studies have suggested that pholcodine may have greater depressant effects on the respiratory and cardiovascular systems in animals compared to codeine.[11] These effects have reportedly not been observed in humans at therapeutic doses.[11]
- **Central Nervous System:** Pholcodine has a mild sedative effect.[3] Adverse effects reported with large doses include drowsiness, excitation, and ataxia.[3]

## Critical Safety Concern: Anaphylaxis to Neuromuscular Blocking Agents (NMBAs)

The most significant safety issue associated with pholcodine is the increased risk of perioperative anaphylaxis to NMBAs.[1][5] This risk is the primary reason for its withdrawal from several markets.

## Mechanism of Sensitization

The "pholcodine hypothesis" suggests that exposure to pholcodine can lead to the production of IgE antibodies that cross-react with NMBAs.[12] Both pholcodine and NMBAs contain substituted ammonium ions, which are thought to be the key allergenic determinants.[12] Exposure to pholcodine appears to prime the immune system, leading to a heightened risk of an IgE-mediated anaphylactic reaction upon subsequent exposure to NMBAs during general anesthesia.[12][13]



[Click to download full resolution via product page](#)

**Figure 2:** Hypothesized Pathway for Pholcodine-Induced NMBA Anaphylaxis

## Key Evidence: The ALPHO Study

The ALPHO (Allergy to Neuromuscular Blocking Agents and Pholcodine Exposure) study was a key piece of evidence leading to the withdrawal of pholcodine.<sup>[6][14]</sup> This multicenter case-control study demonstrated a significant association between pholcodine use in the 12 months prior to general anesthesia and an increased risk of an anaphylactic reaction to NMBAs.<sup>[6][14]</sup> The adjusted odds ratio was found to be 4.2, indicating a more than four-fold increased risk.<sup>[15]</sup>

## Experimental Protocols

As the ALPHO study is a clinical, post-marketing study, a detailed preclinical experimental protocol is not applicable. The study design was a case-control methodology comparing prior pholcodine exposure in patients who experienced NMBA-related perioperative anaphylaxis (cases) with those who had uneventful anesthesia (controls).[\[16\]](#)



[Click to download full resolution via product page](#)

**Figure 3:** Simplified Workflow of the ALPHO Case-Control Study

## Conclusion

The available preclinical toxicology data for **pholcodine monohydrate** is notably limited in the public domain, preventing a comprehensive assessment based on standard regulatory preclinical packages. The predominant and overriding safety concern is the clinically observed increased risk of anaphylaxis to NMBAs following pholcodine exposure. This risk, supported by strong evidence from the ALPHO study, has been deemed to outweigh the benefits of pholcodine for treating non-productive cough, leading to its withdrawal from major markets. For drug development professionals, the case of pholcodine underscores the critical importance of post-marketing surveillance and the potential for unforeseen, serious adverse events to emerge even after decades of use.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ema.europa.eu](http://ema.europa.eu) [ema.europa.eu]
- 2. repeat-dose toxicity study: Topics by Science.gov [science.gov]
- 3. [scantox.com](http://scantox.com) [scantox.com]
- 4. Pholcodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA Advisory No.2023-0989 || Safety Information: Pholcodine and Pholcodine-containing drug products and risk of anaphylactic reactions - Food and Drug Administration [fda.gov.ph]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. [ema.europa.eu](http://ema.europa.eu) [ema.europa.eu]
- 8. Prior use of pholcodine-containing cough and cold remedies and risk of perioperative anaphylactic reactions to neuromuscular blocking agents (NMBAs) [who.int]
- 9. Review of pholcodine medicines started | European Medicines Agency (EMA) [ema.europa.eu]

- 10. [New insights into the role of pholcodine in the treatment of cough in 2013?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. anaphylaxis.org.uk [anaphylaxis.org.uk]
- 12. The Pholcodine Case. Cough Medicines, IgE-Sensitization, and Anaphylaxis: A Devious Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. retailpharmacymagazine.com.au [retailpharmacymagazine.com.au]
- 14. NPRA [nptra.gov.my]
- 15. Pholcodine, perioperative anaphylaxis, and the European Medicines Agency: finally the decision to remove pholcodine from the market in the European Union - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reminder on the risk of pholcodine-associated perioperative anaphylaxis with neuromuscular blocking agents [hsa.gov.sg]
- To cite this document: BenchChem. [Pholcodine Monohydrate: A Review of its Preclinical Safety Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6595996#pholcodine-monohydrate-safety-profile-and-preclinical-toxicology>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)